molecular formula C12H18Cl2N2O2 B3968658 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride

4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride

Cat. No. B3968658
M. Wt: 293.19 g/mol
InChI Key: FOXGXIILJYQTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests in agriculture and horticulture. Carbaryl is also used in veterinary medicine to control external parasites in animals.

Mechanism of Action

Carbaryl works by inhibiting the activity of the enzyme cholinesterase, which is essential for proper nerve function. This leads to the accumulation of acetylcholine, a neurotransmitter, in the nervous system, causing overstimulation and ultimately paralysis of the insect. Carbaryl has a broad spectrum of activity and is effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on both target and non-target organisms. In insects, 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride causes disruption of the nervous system, leading to paralysis and death. In mammals, this compound can cause a range of effects, including inhibition of cholinesterase activity, changes in blood chemistry, and reproductive toxicity.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide and has been extensively studied in laboratory experiments. Its broad spectrum of activity and low toxicity to mammals make it a useful tool for investigating the effects of pesticides on the environment and human health. However, its use in laboratory experiments is limited by its potential to cause contamination and its potential for toxicity to non-target organisms.

Future Directions

There are several areas of research that could be pursued to further our understanding of 4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride and its effects. One area of interest is the development of new insecticides with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of this compound on non-target organisms, including beneficial insects and soil microorganisms. Additionally, more research is needed to determine the long-term effects of this compound exposure on human health and the environment.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to investigate the effects of pesticides on the environment and human health. Carbaryl has also been studied for its potential use as a therapeutic agent for certain diseases.

properties

IUPAC Name

[4-chloro-2-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2.ClH/c1-14(2)8-9-7-10(13)5-6-11(9)17-12(16)15(3)4;/h5-7H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXGXIILJYQTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Cl)OC(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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